Methyl 1-(trimethylsilyl)cyclopropanecarboxylate
Description
Methyl 1-(trimethylsilyl)cyclopropanecarboxylate is a cyclopropane derivative featuring a trimethylsilyl (TMS) group attached to the cyclopropane ring and a methyl ester moiety. While direct data on this compound is absent in the provided evidence, its structure suggests applications in organic synthesis, particularly as a building block for pharmaceuticals or agrochemicals. The TMS group is known to enhance thermal stability and modulate reactivity due to its steric bulk and electron-donating properties. Cyclopropane esters are widely used in synthetic chemistry for ring-opening reactions, cross-coupling, and as intermediates in heterocyclic compound synthesis .
Properties
IUPAC Name |
methyl 1-trimethylsilylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2Si/c1-10-7(9)8(5-6-8)11(2,3)4/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCUJDVDXGXHPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20538077 | |
| Record name | Methyl 1-(trimethylsilyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20538077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40195-35-5 | |
| Record name | Methyl 1-(trimethylsilyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20538077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Copper(I) Triflate-Mediated Carbene Transfer
The most efficient method for synthesizing Methyl 1-(trimethylsilyl)cyclopropanecarboxylate involves the copper(I) triflate (CuOTf)-catalyzed decomposition of methyl diazo(trimethylsilyl)acetate in the presence of alkenes. This method leverages the carbene transfer mechanism, where the diazo compound generates a silyl-substituted carbene intermediate upon catalyst activation.
Reaction Conditions :
- Catalyst : 2–5 mol% CuOTf
- Substrate : Styrene or 1-hexene (neat or in CH₂Cl₂)
- Temperature : 50–70°C
- Yield : 63–72% for styrene-derived products.
Mechanistic Insight :
The CuOTf catalyst facilitates the formation of a metal-carbene complex, which reacts with alkenes to form the cyclopropane ring. The steric bulk of the trimethylsilyl group influences diastereoselectivity, with the anti isomer (trimethylsilyl group opposite to the ester) typically favored due to reduced steric hindrance.
Example :
Decomposition of methyl diazo(trimethylsilyl)acetate (1c) with styrene yields Methyl 1-(trimethylsilyl)-2-phenylcyclopropanecarboxylate (2e) in 63% yield (Z:E = 1.1:1).
Rhodium(II) and Ruthenium(I) Catalysts
Alternative catalysts such as Rh₂(pfb)₄ (pfb = perfluorobutyrate) and [Ru₂(CO)₄(μ-OAc)₂]ₙ offer varying efficiency and selectivity:
| Catalyst | Alkene | Yield (%) | Z:E Ratio |
|---|---|---|---|
| Rh₂(pfb)₄ | Styrene | 20 | 1.0:1 |
| [Ru₂(CO)₄(μ-OAc)₂]ₙ | 1-Hexene | 48 | 1.3:1 |
Rhodium catalysts exhibit lower yields due to competing alkene polymerization, while ruthenium complexes provide moderate yields with improved stereocontrol.
Photochemical Cyclopropanation
Light-Induced Carbene Generation
Photolysis of methyl diazo(trimethylsilyl)acetate in the presence of alkenes bypasses the need for metal catalysts, generating free carbenes via UV irradiation. This method favors syn diastereomers, contrasting with catalytic approaches.
Key Findings :
- Diastereoselectivity : Z:E ratios of 1.5–2.7 for styrene-derived cyclopropanes.
- Yield : Comparable to catalytic methods (55–65%) but requires prolonged irradiation.
Computational Analysis :
Density functional theory (DFT) calculations reveal that syn isomers (trimethylsilyl and aryl groups on the same face) are thermodynamically disfavored by 0–2 kcal/mol, yet photochemical conditions kinetically trap these products.
Stereochemical Considerations
Thermodynamic vs. Kinetic Control
The equilibrium between syn and anti isomers is influenced by the steric profile of substituents:
| R Group | X Group | ΔG (syn–anti) (kcal/mol) |
|---|---|---|
| Ph | SiMe₃ | 0.0 |
| Me | SiMe₃ | -1.2 |
For R = Ph, syn and anti isomers are isoenergetic, enabling either pathway depending on reaction conditions. For R = Me, the anti isomer is more stable by 1.2 kcal/mol.
Comparative Analysis of Methods
| Parameter | CuOTf Catalysis | Photolysis | Rh₂(pfb)₄ |
|---|---|---|---|
| Yield | 63–72% | 55–65% | 20–30% |
| Diastereoselectivity | Anti favored | Syn favored | Variable |
| Reaction Time | 2–4 h | 6–8 h | 3–5 h |
Recommendations :
- High-Yield Synthesis : CuOTf catalysis for anti-rich products.
- Syn-Selective Routes : Photolysis for kinetic control.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(trimethylsilyl)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
Chemical Properties and Structure
Methyl 1-(trimethylsilyl)cyclopropanecarboxylate is characterized by its unique cyclopropane structure, which imparts distinct reactivity patterns. The presence of the trimethylsilyl group enhances its stability and solubility in organic solvents, making it a valuable reagent in various chemical reactions. The compound has the following structural formula:
- IUPAC Name: Methyl 1-(trimethylsilyl)cyclopropane-1-carboxylate
- Molecular Formula: C8H16O2Si
Organic Synthesis
MTSC is primarily used as a building block in organic synthesis. Its cyclopropane moiety allows for unique reactivity, particularly in cyclopropanation reactions and as a precursor in the synthesis of more complex molecules.
Case Study: Cyclopropanation Reactions
- In a study conducted by researchers, MTSC was utilized to generate various cyclopropane derivatives through metal-catalyzed reactions. The trimethylsilyl group facilitated the formation of stable intermediates, leading to high yields of the desired products .
Medicinal Chemistry
MTSC has shown potential in the development of pharmaceutical compounds. Its ability to modify biological molecules makes it a candidate for drug synthesis.
Case Study: Drug Development
- A notable application involved using MTSC in the synthesis of difluoromethylated compounds, which are of interest due to their biological activity. Researchers demonstrated that MTSC could be employed to introduce difluoromethyl groups into aromatic systems, enhancing the pharmacological properties of the resulting compounds .
Agrochemical Applications
Research indicates that MTSC derivatives can be effective as agrochemicals, particularly in pest control formulations.
Case Study: Pest Control Efficacy
- The compound has been explored for its potential as an insecticide. Studies showed that ortho-substituted benzyl esters derived from cyclopropanecarboxylic acids exhibited significant insecticidal activity against various pests .
Table 1: Summary of Applications of MTSC
| Application Area | Description | Notable Findings |
|---|---|---|
| Organic Synthesis | Building block for cyclopropane derivatives | High yields in metal-catalyzed cyclopropanation reactions |
| Medicinal Chemistry | Synthesis of pharmaceutical compounds | Enhanced biological activity through difluoromethylation |
| Agrochemicals | Development of insecticides | Effective against multiple pest species |
Mechanism of Action
The mechanism by which methyl 1-(trimethylsilyl)cyclopropanecarboxylate exerts its effects involves interactions with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, facilitating its participation in chemical reactions. The cyclopropane ring provides a unique structural motif that can interact with enzymes and other biomolecules, influencing their activity and function .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- Trimethylsilyl Group : The TMS group in the target compound likely increases steric hindrance, reducing nucleophilic attack on the ester moiety. Its electron-donating nature may stabilize adjacent carbocations, facilitating ring-opening reactions .
- Halogenated Aryl Groups : The 4-bromophenyl substituent () introduces electron-withdrawing effects, enhancing electrophilic reactivity. Such compounds are intermediates in agrochemical synthesis but pose inhalation and dermal hazards .
- Heterocyclic Substituents : The trifluoromethylpyridyl group () improves lipophilicity, making the compound suitable for bioactive molecule synthesis. Morpholine derivatives () are common in drug discovery due to their solubility and hydrogen-bonding capacity .
Biological Activity
Methyl 1-(trimethylsilyl)cyclopropanecarboxylate is an organic compound with a molecular formula of C8H16O2Si and a molecular weight of 172.3 g/mol. This compound has garnered attention for its potential biological activities and interactions with various biomolecules, making it a subject of ongoing research in the fields of chemistry and medicine.
This compound can be synthesized through several methods, primarily involving the reaction of cyclopropanecarboxylic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The resulting product is then esterified with methanol to yield the final compound. The trimethylsilyl group enhances stability and reactivity, allowing for diverse applications in organic synthesis.
The biological activity of this compound is attributed to its structural features, particularly the cyclopropane ring and the trimethylsilyl group. These components facilitate interactions with enzymes and other biomolecules, potentially influencing their activity and function. The compound may undergo various chemical reactions such as oxidation, reduction, and substitution, which can affect its biological efficacy.
Enzymatic Interactions
Research indicates that this compound may interact with specific enzymes, influencing metabolic pathways. For instance, studies have shown that cyclopropanecarboxylate can serve as a substrate for certain bacterial strains, such as Rhodococcus rhodochrous, which utilize it as a carbon source. This bacterium employs a novel degradation pathway involving coenzyme A intermediates, highlighting the compound's potential role in microbial metabolism .
Therapeutic Potential
Ongoing investigations are exploring the therapeutic applications of this compound. Its unique structural properties may lend themselves to the development of new pharmaceuticals or as intermediates in drug synthesis. The compound's ability to modulate enzymatic activity could lead to novel treatments for various diseases .
Case Studies
Several studies have focused on the biological implications of this compound:
- Cyclopropanation Reactions : Research demonstrates that this compound can participate in cyclopropanation reactions catalyzed by metals such as copper and ruthenium. These reactions are significant in organic synthesis, allowing for the formation of complex molecular structures with potential biological activity .
- Microbial Metabolism : A study on Rhodococcus rhodochrous illustrated how this strain metabolizes cyclopropanecarboxylate through a series of enzymatic reactions, emphasizing the compound's role in environmental biochemistry and potential bioremediation applications .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl cyclopropanecarboxylate | Lacks trimethylsilyl group | Less stable; limited reactivity |
| Trimethylsilyl cyclopropane | Lacks carboxylate ester group | Limited applications in esterification |
| This compound | Combines both groups for enhanced stability | Potential therapeutic applications |
Q & A
Basic Research Question
- NMR Spectroscopy :
- X-ray Crystallography : Resolves bond-length distortions in the cyclopropane ring and confirms the TMS orientation .
- Computational Modeling : Density Functional Theory (DFT) predicts ring strain energy (~27 kcal/mol) and electron distribution at the carboxylate group .
What safety protocols are essential for handling this compound in laboratory settings?
Basic Research Question
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the TMS group .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent exothermic reactions .
How does the TMS group influence the reactivity of the cyclopropane ring in Diels-Alder or ring-opening reactions?
Advanced Research Question
- Electron-Withdrawing Effect : The TMS group stabilizes transition states via σ*-orbital interactions, accelerating [2+4] cycloadditions with electron-deficient dienes .
- Ring-Opening : Under acidic conditions, the TMS group directs regioselective cleavage at the C–C bond adjacent to the carboxylate, forming silylated alkenes. Kinetic studies show a rate increase of 3× compared to non-silylated analogs .
- Methodological Insight : Use low-polarity solvents (e.g., toluene) to enhance stereocontrol in Diels-Alder reactions .
What are the pharmacological applications of cyclopropane-TMS derivatives, and how are their bioactivities assessed?
Advanced Research Question
- Drug Discovery : The compound serves as a rigid scaffold for protease inhibitors (e.g., targeting HIV-1) due to its conformational restraint .
- Biological Assays :
How can computational tools predict the stability and reactivity of this compound under varying conditions?
Advanced Research Question
- Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) to predict thermal stability. The cyclopropane C–C BDE is ~65 kcal/mol, indicating susceptibility to ring-opening above 150°C .
- Molecular Dynamics (MD) : Simulate solvent effects; polar aprotic solvents (e.g., DMF) stabilize the carboxylate group, reducing hydrolysis rates .
- QSPR Models : Correlate TMS substituent position with reaction yields in cyclopropanation (R² = 0.89 in training sets) .
What experimental strategies resolve contradictions in reported reaction outcomes for cyclopropane-TMS derivatives?
Advanced Research Question
- Contradiction Example : Discrepancies in Diels-Alder regioselectivity may arise from solvent polarity or catalyst impurities.
- Resolution Steps :
- Reproducibility Checks : Replicate reactions under inert atmosphere with rigorously dried solvents.
- In Situ Monitoring : Use FTIR or HPLC to track intermediate formation.
- Control Experiments : Compare results with non-silylated analogs to isolate TMS effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
